7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine is a heterocyclic compound with the molecular formula C₁₄H₁₂FN₃. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using scalable processes such as continuous flow synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Wirkmechanismus
The mechanism of action of 7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-one: Similar in structure but lacks the fluorine atom.
1,6-Naphthyridines: Another class of naphthyridines with different substitution patterns and biological activities.
Uniqueness
7-Fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Eigenschaften
Molekularformel |
C14H12FN3 |
---|---|
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
7-fluoro-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine |
InChI |
InChI=1S/C14H12FN3/c1-7-5-8(2)17-14-12(7)13(16)10-6-9(15)3-4-11(10)18-14/h3-6H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
IONUJCUELBLOCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=NC3=C(C=C(C=C3)F)C(=C12)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.